2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-
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Overview
Description
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]- is an organic compound with a complex structure that includes a benzofuran ring, an amino group, and an isopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]- typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the amino group, and the attachment of the isopropanol moiety. Common synthetic routes may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amino Group: Amination reactions using reagents such as amines or ammonia.
Attachment of Isopropanol Moiety: This step may involve alkylation reactions using isopropanol derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-amino-: Similar structure but lacks the benzofuran ring.
2-Propanol, 1-(dimethylamino)-: Similar structure but with a dimethylamino group instead of the tert-butylamino group.
Uniqueness
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]- is unique due to the presence of the benzofuran ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
111875-61-7 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[(2-ethyl-1-benzofuran-7-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C17H25NO3/c1-5-14-9-12-7-6-8-15(16(12)21-14)20-11-13(19)10-18-17(2,3)4/h6-9,13,18-19H,5,10-11H2,1-4H3 |
InChI Key |
BJHNXXXIEXFTLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)(C)C)O |
Origin of Product |
United States |
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